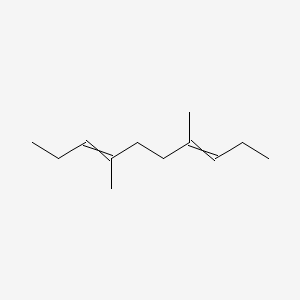
4,7-Dimethyldeca-3,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, specifically located at the 3rd and 7th positions of the deca chain. The compound is characterized by the presence of methyl groups at the 4th and 7th positions. This structure gives it unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7-Dimethyldeca-3,7-diene can be synthesized through various methods. One common approach involves the isomerization of decatetraenes and dimethyldecatetraenes via pentadienyl and 3-methylpentadienyl radicals . This process typically requires specific reaction conditions, including controlled temperatures and the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems. For example, neodymium-based Ziegler/Natta catalysts have been employed in the polymerization of dienes . These catalysts facilitate the formation of the desired diene structure under optimized conditions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light or radical initiators.
Major Products
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as 4,7-dimethyldecane.
Substitution: Halogenated derivatives like 4,7-dibromo-3,7-dimethyldeca-3,7-diene.
Applications De Recherche Scientifique
4,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,7-Dimethyldeca-3,7-diene involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that undergo further transformations . The stability of these intermediates is influenced by resonance effects and the conjugation of the double bonds.
Comparaison Avec Des Composés Similaires
4,7-Dimethyldeca-3,7-diene can be compared with other dienes such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: An isolated diene with non-conjugated double bonds.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct reactivity and stability compared to other dienes.
Propriétés
Numéro CAS |
66063-42-1 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
4,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-7-11(3)9-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
Clé InChI |
KAUWPMDVHADUBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C)CCC(=CCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


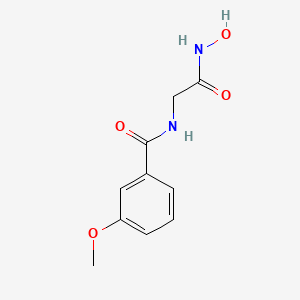

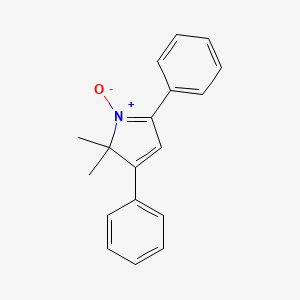
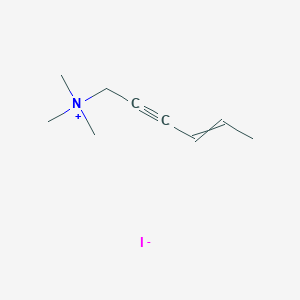
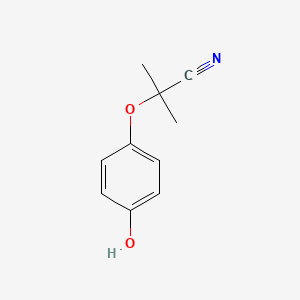
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)

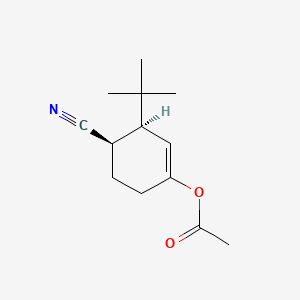

![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
